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Compound of Interest

Compound Name: trans-Phenothrin

Cat. No.: B1675335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
trans-Phenothrin, a synthetic pyrethroid insecticide, is widely utilized for the control of various

insects in public health and domestic settings. As a member of the Type I pyrethroids, its

primary mode of action involves the disruption of neuronal activity in insects. This technical

guide provides a comprehensive preliminary toxicological profile of trans-Phenothrin,

summarizing key findings on its acute, sub-chronic, and chronic toxicity, as well as its potential

for genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The

information presented herein is intended to serve as a foundational resource for researchers,

scientists, and drug development professionals.

Acute Toxicity
trans-Phenothrin exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure

in animal models.

Table 1: Acute Toxicity of trans-Phenothrin
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Study
Type

Species Route Endpoint

Value
(mg/kg
bw or
mg/L)

Purity (%)
Referenc
e

Oral

Rat

(male/fema

le)

Oral LD50 >5000 94.8 [1]

Dermal

Rat

(male/fema

le)

Dermal LD50 >5000 94.0 [1]

Inhalation

Rat

(male/fema

le)

Inhalation LC50 (4-hr)
>2100

mg/m³
93.8 [1]

Skin

Irritation

Rabbit

(male/fema

le)

Dermal -
Non-

irritating
94.2 [1]

Eye

Irritation

Rabbit

(male/fema

le)

Ocular -
Non-

irritating
94.2 [1]

Skin

Sensitizatio

n

Guinea pig

(male)
Dermal -

Non-

sensitising
94.2 [1]

Experimental Protocols
Detailed experimental protocols for the acute toxicity studies were not available in the public

domain. However, these studies are typically conducted in accordance with internationally

recognized guidelines, such as those established by the Organisation for Economic Co-

operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423):
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Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single

sex (usually females, as they are often slightly more sensitive) are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and light-dark cycle. They have access to standard laboratory diet

and water ad libitum.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. A suitable vehicle may be used if the substance cannot be administered

directly.

Dose Levels: A sequential testing procedure is used, starting with a dose expected to cause

some toxicity. Depending on the outcome (mortality or survival), the dose for the next animal

is adjusted up or down.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies in rodents and dogs have been conducted to evaluate the

potential health effects of long-term exposure to phenothrin. The primary target organ identified

in these studies is the liver.

Table 2: Sub-chronic and Chronic Toxicity of d-Phenothrin
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Study
Type

Species
Duratio
n

Route NOAEL LOAEL
Key
Finding
s

Referen
ce

Sub-

chronic
Dog 1 year

Oral

(diet)

7.1

mg/kg/da

y

26.8

mg/kg/da

y

Hepatoce

llular

enlargem

ent, focal

degenera

tion in

the

adrenal

cortex.

[2]

Chronic/

Oncogeni

city

Rat 2 years
Oral

(diet)

1000

ppm

(equivale

nt to 40

mg/kg/da

y for

males

and 52

mg/kg/da

y for

females)

3000

ppm

Increase

d liver

weight.

No

evidence

of

carcinog

enicity.

[3]

Experimental Protocols
Specific, detailed protocols for these individual studies on trans-Phenothrin were not publicly

available. The following are generalized protocols based on OECD guidelines.

General Protocol for a 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408):

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley), with at least 10 males and

10 females per dose group.

Dose Administration: The test substance is administered daily in graduated doses for 90

days, typically mixed in the diet, dissolved in drinking water, or by gavage.
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Dose Levels: At least three dose levels and a concurrent control group are used. The highest

dose should induce some toxicity but not mortality, and the lowest dose should not produce

any evidence of toxicity.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements. Ophthalmoscopic examinations are performed before and after the study.

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end

of the study.

Pathology: All animals undergo a full gross necropsy. Organ weights are recorded.

Histopathological examination is performed on the control and high-dose groups, with any

target organs also examined in the lower dose groups.

Genotoxicity
A battery of in vitro and in vivo studies has been conducted to assess the genotoxic potential of

phenothrin. The weight of evidence from these studies indicates that phenothrin is not

genotoxic.

Table 3: Genotoxicity of Phenothrin
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Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

Salmonella

typhimurium

strains TA98,

TA100, TA1535,

TA1537, TA102

With and without

S9
Negative [4]

In vitro

Mammalian Cell

Gene Mutation

Chinese Hamster

Ovary (CHO)

cells (HPRT

locus)

With and without

S9
Negative [5]

In vitro

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Negative [3]

In vivo

Mammalian

Erythrocyte

Micronucleus

Test

Mouse bone

marrow
N/A Negative [3]

Experimental Protocols
While specific study reports were not available, the following describes a general protocol for

the Ames test.

General Protocol for Bacterial Reverse Mutation Assay (Ames Test) (Following OECD

Guideline 471):

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of

mutations (frameshift and base-pair substitutions).

Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
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Procedure: The bacterial tester strains are exposed to the test substance at various

concentrations in the presence of a small amount of histidine (for Salmonella) or tryptophan

(for E. coli). The mixture is plated on a minimal agar medium lacking the required amino acid.

Endpoint: The number of revertant colonies (colonies that have mutated back to a state

where they can synthesize the required amino acid) is counted after incubation. A substance

is considered mutagenic if it causes a dose-related increase in the number of revertant

colonies compared to the solvent control.

Preparation

Exposure Plating & Incubation Analysis
S. typhimurium
(His- auxotroph)

Incubate Bacteria with
Test Compound +/- S9 Mix

Test Compound
(various concentrations)

S9 Mix
(Metabolic Activation)

Plate on Minimal
Glucose Agar (lacks Histidine) Incubate for 48-72 hours Count Revertant Colonies

(His+ revertants)
Mutagenic
Potential

Dose-dependent increase?

Click to download full resolution via product page

Ames Test Experimental Workflow

Carcinogenicity
Long-term carcinogenicity studies in rats and mice have not shown any evidence of a

carcinogenic potential for phenothrin.[3]

Experimental Protocol
General Protocol for a Carcinogenicity Study in Rodents (Following OECD Guideline 451):

Test Animals: Typically rats and mice, with at least 50 males and 50 females per dose group.

Dose Administration: The test substance is administered in the diet for a major portion of the

animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
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Dose Levels: At least three dose levels plus a concurrent control group. The highest dose

should produce minimal toxicity, and the lowest dose should be a multiple of the anticipated

human exposure.

Observations: Daily clinical observations, regular body weight and food consumption

measurements.

Pathology: All animals, including those that die or are euthanized during the study, undergo a

complete gross necropsy. A comprehensive histopathological examination of all organs and

tissues is performed.

Endpoint: The incidence of tumors in the treated groups is compared to the control group.

Reproductive and Developmental Toxicity
The available data on d-phenothrin suggest a lack of significant reproductive or developmental

toxicity at doses that are not maternally toxic.

Table 4: Reproductive and Developmental Toxicity of d-Phenothrin
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Study
Type

Species
Dose
Levels

Route
NOAEL
(Matern
al)

NOAEL
(Develo
pmental
/Reprod
uctive)

Key
Finding
s

Referen
ce

Two-

Generati

on

Reprodu

ction

Rat
Not

specified

Oral

(diet)

Not

specified

Not

specified

Decrease

d pup

weight at

doses

not

maternall

y toxic.

[6]

Develop

mental

Toxicity

Rabbit
Not

specified
Oral

100

mg/kg/da

y

300

mg/kg/da

y

Increase

d clinical

signs and

abortions

at

maternall

y toxic

doses.

[7]

Experimental Protocols
Detailed protocols for these specific studies on phenothrin are not publicly available. The

following are generalized protocols.

General Protocol for a Two-Generation Reproduction Toxicity Study (Following OECD

Guideline 416):

Test Animals: Young adult male and female rats (F0 generation).

Dose Administration: The test substance is administered continuously in the diet, beginning

before mating and continuing through gestation and lactation for two generations (F1 and

F2).

Dose Levels: At least three dose levels plus a control group.
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Endpoints:

Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous

cycles, mating performance, fertility, gestation length, and parturition. Gross and

histopathology of reproductive organs.

Offspring (F1 and F2): Viability, sex ratio, body weights, physical and functional

development, and gross pathology.
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F2 Pups
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Two-Generation Reproductive Toxicity Study Workflow

General Protocol for a Prenatal Developmental Toxicity Study (Following OECD Guideline 414):
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Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species.

Dose Administration: The test substance is administered daily during the period of

organogenesis.

Dose Levels: At least three dose levels plus a control group. The highest dose should induce

some maternal toxicity.

Endpoints:

Maternal: Clinical observations, body weight, food consumption, and necropsy at term.

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal

body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Neurotoxicity
trans-Phenothrin is a Type I pyrethroid, and its primary mechanism of neurotoxicity involves

the modulation of voltage-gated sodium channels in neurons.

Mechanism of Action
Pyrethroids, including trans-Phenothrin, bind to voltage-gated sodium channels in the nerve

cell membrane. This binding prolongs the opening of the channels, leading to a persistent influx

of sodium ions. The result is a state of hyperexcitability, characterized by repetitive neuronal

firing. At higher concentrations, this can progress to nerve conduction block, paralysis, and

ultimately death of the insect. The selectivity of pyrethroids for insect sodium channels over

mammalian channels contributes to their relatively lower toxicity in mammals.

trans-Phenothrin Voltage-Gated
Sodium Channel

Binds to Prolonged Channel OpeningCauses Increased Na+ Influx Neuronal Hyperexcitability
(Repetitive Firing) Paralysis & Death

Click to download full resolution via product page

Mechanism of Neurotoxicity of trans-Phenothrin
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Neurotoxicity Studies
Specific acute and subchronic neurotoxicity studies on trans-Phenothrin were not detailed in

the available literature. However, general guidelines exist for such studies.

General Protocol for an Acute Neurotoxicity Study in Rats (Following OECD Guideline 424):

Test Animals: Adult rats.

Dose Administration: A single dose of the test substance is administered.

Observations: A functional observational battery (FOB) is performed at the time of peak

effect to assess changes in autonomic function, neuromuscular coordination, and sensory

function. Motor activity is also measured.

Pathology: A subset of animals is perfused, and nervous system tissues are examined for

histopathological changes.

General Protocol for a Subchronic Neurotoxicity Study in Rats (Following OECD Guideline

424):

Test Animals: Adult rats.

Dose Administration: The test substance is administered daily for 90 days.

Observations: FOB and motor activity assessments are conducted at multiple time points

during the study.

Pathology: Comprehensive histopathological examination of the central and peripheral

nervous systems is performed at the end of the study.

Conclusion
The preliminary toxicological profile of trans-Phenothrin indicates a low order of acute toxicity.

The primary target organ for repeated-dose toxicity appears to be the liver. The weight of

evidence suggests that trans-Phenothrin is not genotoxic or carcinogenic. Reproductive and

developmental toxicity have not been observed at dose levels that are not maternally toxic. The

neurotoxic effects of trans-Phenothrin are consistent with its classification as a Type I
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pyrethroid, acting on voltage-gated sodium channels. Further research to obtain detailed

experimental protocols for key studies would provide a more complete understanding of its

toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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